molecular formula C14H22N2O4 B2919923 N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361897-20-1

N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2919923
CAS RN: 2361897-20-1
M. Wt: 282.34
InChI Key: OZFIDFMPESBZCZ-UHFFFAOYSA-N
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Description

N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide, also known as OPC-21268, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with the NMDA and GABA receptors. N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the receptor's activity. This, in turn, leads to increased synaptic plasticity, which is essential for learning and memory. N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide also enhances the activity of the GABA receptor, leading to increased inhibition of neuronal activity and a reduction in anxiety and sleep disturbances.
Biochemical and Physiological Effects:
N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide has several biochemical and physiological effects, including enhanced synaptic plasticity, increased inhibition of neuronal activity, and a reduction in anxiety and sleep disturbances. N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide is its potential applications in the field of neuroscience. N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to modulate the activity of the NMDA and GABA receptors, which are involved in several physiological processes. However, one of the limitations of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide is its complex synthesis method, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the study of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide. One of the primary areas of future research is the development of more efficient synthesis methods for N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide, which may increase its availability for laboratory experiments. Additionally, further studies are needed to investigate the potential applications of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the potential side effects of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide need to be studied in detail to ensure its safety for use in humans.
Conclusion:
N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide is complex, but its potential applications in the field of neuroscience make it a promising compound for future research. Further studies are needed to investigate the potential applications of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide in the treatment of neurodegenerative diseases and to ensure its safety for use in humans.

Synthesis Methods

The synthesis of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-oxetanone to produce the intermediate compound, which is further reacted with propargylamine to yield N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide. The overall synthesis method is complex and involves several purification steps to obtain the final product with high purity.

Scientific Research Applications

N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide is in the field of neuroscience, where it has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in several physiological processes, including learning and memory. N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to enhance the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and sleep.

properties

IUPAC Name

N-(oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-2-12(17)16-8-6-11(7-9-16)14(18)15-20-13-5-3-4-10-19-13/h2,11,13H,1,3-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFIDFMPESBZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide

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